molecular formula C22H22ClN3OS B2596573 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207025-01-1

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2596573
CAS No.: 1207025-01-1
M. Wt: 411.95
InChI Key: BKXZYJLQOLCZCY-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 2-((1-(3-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-1-(Pyrrolidin-1-yl)Ethanone The compound this compound features a 1H-imidazole core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether linkage connects the imidazole ring to an ethanone moiety, which is further substituted with a pyrrolidine ring. This structure combines electron-withdrawing (3-chlorophenyl) and electron-donating (p-tolyl) aryl groups, a sulfur-containing linker, and a five-membered amine (pyrrolidine), making it a candidate for diverse biological interactions, particularly in medicinal chemistry .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c1-16-7-9-17(10-8-16)20-14-24-22(26(20)19-6-4-5-18(23)13-19)28-15-21(27)25-11-2-3-12-25/h4-10,13-14H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZYJLQOLCZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

    Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Pyrrolidine Attachment: The final step involves the nucleophilic substitution of the ethanone derivative with pyrrolidine, often facilitated by a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound demonstrates significant promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents. The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, which may lead to modulation of critical biological pathways.

Potential Therapeutic Areas:

  • Metabolic Disorders: Compounds similar to this have been explored for their ability to inhibit enzymes involved in metabolic syndrome, including type 2 diabetes and obesity .
  • CNS Disorders: There is ongoing research into the efficacy of imidazole derivatives in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Antimicrobial Properties

The unique chemical structure may also confer antimicrobial properties. Compounds with imidazole rings have been documented to exhibit activity against a range of bacterial and fungal pathogens, suggesting that this compound could be explored for use as an antimicrobial agent .

Case Studies

Study Findings
Study on Imidazole DerivativesDemonstrated that imidazole-based compounds can inhibit key enzymes involved in metabolic processes, showing promise for treating metabolic syndrome .
Cytotoxicity TestingFound that certain derivatives of imidazole induced apoptosis in cancer cell lines, indicating potential as anticancer agents .
Antimicrobial ResearchIdentified antimicrobial activity against various pathogens, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone likely involves its interaction with

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule belonging to the class of imidazole derivatives. Its structure features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN3OSC_{22}H_{24}ClN_3OS, with a molecular weight of approximately 448.0 g/mol. The presence of various substituents such as the 3-chlorophenyl and p-tolyl groups enhances its chemical properties and potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H24ClN3OS
Molecular Weight448.0 g/mol
StructureChemical Structure

Mechanisms of Biological Activity

Research indicates that compounds containing imidazole rings exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit various microbial pathogens. Its mechanism may involve the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Antifungal Properties : Similar to its antimicrobial effects, this compound has shown promise against fungal infections, potentially through inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes. This could lead to reduced inflammation and pain relief.

Study 1: Antimicrobial Efficacy

A study conducted by Otava Chemicals evaluated the antimicrobial properties of various imidazole derivatives, including the compound . It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with an observed Minimum Inhibitory Concentration (MIC) ranging from 4 to 16 µg/mL depending on the strain tested .

Study 2: Antifungal Activity

In another investigation focused on antifungal activity, the compound exhibited potent effects against Candida albicans and Aspergillus niger. The IC50 values were reported at approximately 10 µg/mL, indicating strong potential for therapeutic use in treating fungal infections.

Study 3: COX Inhibition

Research highlighted in ACS Omega explored the inhibition of COX enzymes by similar compounds. While specific data on this compound's IC50 values were not disclosed, related imidazole derivatives showed promising selectivity towards COX-II over COX-I, suggesting that further studies could reveal comparable results for our target compound .

Comparison with Similar Compounds

Substituent Effects

  • Aryl Groups: The 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with nitro () or trifluoromethyl () substituents in other imidazole derivatives. Nitro groups enhance electrophilicity but may reduce metabolic stability, while trifluoromethyl groups improve lipophilicity and membrane permeability .
  • Amine Substituents :
    • Pyrrolidine (five-membered) versus piperidine (six-membered) alters steric and electronic profiles. Piperidine derivatives () may exhibit higher basicity and conformational flexibility, whereas pyrrolidine’s smaller ring size could improve solubility and reduce off-target interactions .

Research Findings and Implications

  • Electron Effects : The juxtaposition of electron-withdrawing (Cl) and donating (p-tolyl) groups in the target may synergize receptor binding, as seen in dual-acting antimicrobial agents .
  • Amine Selection : Pyrrolidine’s prevalence in FDA-approved drugs (e.g., antihistamines) underscores its favorable pharmacokinetic profile compared to piperidine .

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